2,4-dichloro-N-(2-hydroxyethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-hydroxyethyl)benzamide, also known as dicamba, is a synthetic herbicide that is widely used to control broadleaf weeds in agriculture. It belongs to the class of benzoic acid derivatives and is commonly used in combination with other herbicides such as glyphosate.
Mechanism of Action
Dicamba works by disrupting the growth and development of plants by mimicking the action of the plant hormone auxin. It is absorbed by the leaves and stems of the plant and causes abnormal growth, leading to eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants, including inhibition of DNA synthesis, disruption of protein synthesis, and alteration of membrane function. It can also cause chlorosis and necrosis in leaves and stems.
Advantages and Limitations for Lab Experiments
Dicamba is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling broadleaf weeds and its low toxicity to mammals. However, its limitations include its potential to drift and cause damage to non-target plants, as well as its persistence in soil and water.
Future Directions
Future research on 2,4-dichloro-N-(2-hydroxyethyl)benzamide could focus on its potential use in cancer treatment, as well as its effects on soil and water quality. Additionally, there is a need for further investigation into the potential risks associated with the use of 2,4-dichloro-N-(2-hydroxyethyl)benzamide in agriculture, particularly in terms of its impact on non-target plants and ecosystems.
Synthesis Methods
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with ethylene glycol and thionyl chloride. The resulting product is then treated with ammonia to form 2,4-dichloro-N-(2-hydroxyethyl)benzamide.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6S/c1-30-18-9-7-17(8-10-18)26-33(28,29)19-11-12-22(20(24)13-19)32-15-23(27)25-14-16-5-3-4-6-21(16)31-2/h3-13,26H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAFUMZSQFCEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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